omega-conotoxin SVIB
Description
Overview of Conus Snail Venoms and Conopeptide Diversity
Conus venoms are complex mixtures containing hundreds of different bioactive molecules, predominantly peptides ranging from 10 to 35 amino acids in length. frontiersin.orgplos.orgmdpi.com These peptides often feature multiple disulfide crosslinks, contributing to their structural stability. frontiersin.orgmdpi.com The diverse pharmacological targets of conopeptides include voltage-gated ion channels (such as calcium, sodium, and potassium channels), ligand-gated ion channels (like nicotinic acetylcholine (B1216132) receptors and NMDA receptors), G-protein coupled receptors, and neurotransmitter transporters. plos.org This broad range of targets underlies the varied physiological effects of the venom, from rapid paralysis to pain induction.
Classification and Gene Superfamilies of Conotoxins
Conotoxins are classified using several criteria, including their cysteine framework (the arrangement of cysteine residues and disulfide bonds), their pharmacological target, and their gene superfamily. nih.govresearchgate.netmdpi.comcapes.gov.brresearchgate.net The classification based on gene superfamilies is a widely used method that groups conotoxins based on similarities in the signal sequences of their precursor proteins. researchgate.netmdpi.comcapes.gov.brresearchgate.net Currently, conotoxins are categorized into numerous gene superfamilies, designated by letters (e.g., A, B, C, M, O, P, S, T, I), with over 20 major categories recognized. mdpi.comresearchgate.netmdpi.comfrontiersin.orgresearchgate.net This classification system helps in understanding the evolutionary relationships and predicting the potential function of newly discovered conotoxins. The arrangement and number of disulfide bonds also serve as a basis for classification based on cysteine frameworks, which influence toxin stability and target binding. researchgate.net
Historical Context of Omega-Conotoxin Discovery
The study of Conus venoms and the discovery of conotoxins date back to the 1960s. nih.govresearchgate.net Early research involved the direct isolation and biochemical characterization of peptides from dissected venom glands, often guided by bioassays observing effects in animals. nih.gov A significant breakthrough came with the discovery of omega-conotoxins, which target voltage-gated calcium channels. utah.edumdpi.com The identification of omega-conotoxin GVIA from Conus geographus was particularly impactful, as it became a crucial pharmacological tool for studying synaptic transmission due to its selective blockade of N-type calcium channels. utah.edumdpi.comumass.edutocris.com The subsequent discovery and characterization of other omega-conotoxins, such as omega-conotoxin MVIIA from Conus magus, further highlighted the potential of this family of peptides for both basic research and therapeutic applications, particularly in the area of pain management. researchgate.netnih.govutah.eduresearchgate.netnih.govmdpi.comnih.gov
Introduction to Omega-Conotoxin SVIB (ω-CTX-SVIB) within the Omega-Conotoxin Family
Omega-conotoxins are a family of peptides within Conus venoms that specifically target voltage-gated calcium channels (VGCCs). ontosight.aimdpi.comumass.edunih.gov These toxins interfere with calcium influx into neurons, a critical step in neurotransmitter release. mdpi.comumass.edu this compound (ω-CTX-SVIB) is a member of this family, originally isolated from the venom of Conus striatus. nih.gov It is a peptide composed of 25 amino acids and possesses a specific arrangement of disulfide bonds. ontosight.ai Omega-conotoxins typically contain three disulfide bridges formed between conserved cysteine residues, contributing to a stable structure often described as a cysteine knot. ontosight.aimdpi.com this compound has been characterized for its activity on voltage-gated calcium channels. nih.govmdpi.com Research has indicated that this compound blocks both N-type and P/Q-type calcium channels. mdpi.com Initial studies suggested that the high-affinity binding site for this compound is distinct from that of other well-known omega-conotoxins like GVIA or MVIIA. researchgate.netnih.gov
This compound is known by several synonyms in scientific literature and commercial contexts. These include SNX 183 and, in some contexts, Omega-Conotoxin M VIIC. ontosight.ai While "Omega-Conotoxin M VIIC" is sometimes used interchangeably with this compound, it is important to note that the precise identity and activity of conotoxins can vary depending on the species of origin and the specific peptide sequence. ontosight.ainih.gov Both SNX 183 and Omega-Conotoxin M VIIC have been associated with the activity profile characteristic of this compound, particularly its interaction with voltage-gated calcium channels. ontosight.ai
Properties
CAS No. |
137706-83-3 |
|---|---|
Molecular Formula |
C9H19NO |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Omega Conotoxin Svib
Primary Sequence and Disulfide Bond Connectivity
The primary structure of ω-conotoxin SVIB consists of 26 amino acid residues. nih.gov The peptide features a high content of basic and hydroxylated residues and, critically, contains six cysteine (Cys) residues. These cysteines form three intramolecular disulfide bonds that are essential for the peptide's conformational stability and biological function. phoenixpeptide.com The specific connectivity of these bonds follows the typical pattern for omega-conotoxins: Cys1 is linked to Cys16, Cys8 to Cys20, and Cys15 to Cys26. phoenixpeptide.com This arrangement creates a compact, knotted structure.
Table 1: Primary Amino Acid Sequence of ω-Conotoxin SVIB
| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 |
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| Residue | Cys | Lys | Gly | Lys | Gly | Ala | Lys | Cys | Ser | Arg | Leu | Met | Tyr |
| Position | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 | 26 |
| Residue | Asp | Cys | Cys | Thr | Gly | Ser | Cys | Arg | Ser | Gly | Lys | Cys | NH₂ |
Note: The C-terminus is amidated. nih.gov
Table 2: Disulfide Bond Connectivity in ω-Conotoxin SVIB
| Bond | Cysteine Pair |
|---|---|
| 1 | Cys1 - Cys16 |
| 2 | Cys8 - Cys20 |
Secondary and Tertiary Structure Determination
The three-dimensional conformation of ω-conotoxin SVIB is critical for its interaction with target ion channels. Its structure has been primarily determined using high-resolution spectroscopic methods.
The solution structure of ω-conotoxin SVIB has been extensively studied using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com These studies reveal a well-defined and compact structure. The dominant secondary structural feature is a triple-stranded anti-parallel β-sheet, which is a common characteristic of the omega-conotoxin family. nih.gov This rigid core is stabilized by the network of disulfide bonds and is complemented by several β-turns that connect the strands of the sheet. nih.gov
The arrangement of the three disulfide bonds in ω-conotoxin SVIB creates a highly stable structural scaffold known as the inhibitor cystine knot (ICK), or knottin fold. wikipedia.org This motif is characterized by one disulfide bond (Cys15-Cys26) passing through a macrocycle formed by the other two disulfide bonds (Cys1-Cys16, Cys8-Cys20) and the intervening sections of the peptide backbone. wikipedia.org The cysteine knot is the central organizing element of the tertiary structure, imparting exceptional stability to the peptide against thermal denaturation and proteolysis. This rigid framework serves to correctly orient the amino acid side chains in the variable loop regions, which are crucial for receptor binding. nih.gov
Structure-Activity Relationship (SAR) Studies Related to Conformation and Function
Structure-activity relationship studies aim to correlate the three-dimensional structure of ω-conotoxin SVIB with its biological function as a P/Q-type calcium channel blocker. While the conserved cysteine knot provides a stable scaffold, the specificity of the toxin is conferred by the amino acid residues located in the four loops between the cysteines. nih.gov These loops present key functional side chains on the peptide's surface, forming the binding interface with the ion channel. nih.gov The differences in amino acid composition and conformation of these loops between SVIB and N-type selective toxins like MVIIA are responsible for their distinct receptor affinities. The precise positioning of charged and hydrophobic residues within these loops is critical for the selective interaction with the P/Q-type calcium channel's outer vestibule. nih.govmdpi.com
Synthetic Peptide Synthesis and Characterization Approaches
The chemical synthesis of ω-conotoxin SVIB and its analogs is essential for structural and functional studies. The standard method employed is solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of the linear 26-residue peptide chain. nih.govmdpi.com Following the completion of the chain assembly and cleavage from the resin, the linear peptide undergoes an oxidative folding step. This is typically achieved through air oxidation in a dilute aqueous buffer, which facilitates the formation of the three correct disulfide bonds to yield the native, biologically active conformation. nih.gov
Characterization and purification of the synthetic peptide are critical to ensure its identity and purity. The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity of the purified peptide is confirmed by mass spectrometry, which verifies its molecular weight, and the correct folding can be further assessed by comparing its HPLC retention time and NMR spectrum with those of the naturally occurring toxin. nih.gov
Pharmacological Profile and Molecular Targets of Omega Conotoxin Svib
Voltage-Gated Calcium Channel (CaV) Modulation
The primary pharmacological action of ω-conotoxin SVIB is the modulation of high-voltage-activated (HVA) calcium channels. Its activity is not uniform across all CaV channel subtypes, demonstrating a distinct profile of selectivity.
Omega-conotoxin SVIB is predominantly recognized as a selective antagonist of P/Q-type voltage-gated calcium channels (CaV2.1). nih.gov Several studies identify ω-conotoxins selective to the P/Q-subtypes, such as SVIB and MVIIC, as potent blockers of this channel. nih.gov The P/Q-type channels are critically involved in regulating neurotransmitter release at various synapses, including the neuromuscular junction.
In addition to its high affinity for P/Q-type channels, some evidence indicates that ω-conotoxin SVIB also blocks N-type calcium channels (CaV2.2). nih.gov This dual activity on both P/Q-type and N-type channels distinguishes it from other highly selective omega-conotoxins like ω-conotoxin GVIA, which is specific for N-type channels.
| CaV Channel Subtype | Targeted by ω-conotoxin SVIB | Reference |
|---|---|---|
| P/Q-type (CaV2.1) | Primary Target | nih.gov |
| N-type (CaV2.2) | Secondary Target | nih.gov |
| L-type (CaV1.x) | Not significantly targeted | researchgate.net |
| R-type (CaV2.3) | Not significantly targeted | researchgate.net |
A key feature of the pharmacological profile of omega-conotoxins is their high degree of selectivity for the CaV2 family of channels. While specific studies on ω-conotoxin SVIB's effects on L-type (CaV1.x) and R-type (CaV2.3) channels are limited, research on closely related omega-conotoxins provides strong evidence for this class's specificity. For instance, ω-conotoxins CVID and MVIIA have been shown to inhibit N-type channels without affecting currents from L-type or R-type calcium channels. researchgate.net This selectivity suggests that ω-conotoxin SVIB, like other members of its family, does not significantly interact with L-type or R-type channels, focusing its activity on the N- and P/Q-type subtypes.
Mechanism of Action at CaV Channels
The inhibitory effect of ω-conotoxin SVIB on its target channels is achieved through a direct physical blockade.
The principal mechanism of action for omega-conotoxins is the physical occlusion of the calcium channel pore. nih.gov These peptides are believed to bind to a receptor site at or near the outer vestibule of the channel's ion-conducting pore. nih.gov By binding to this external site, the toxin acts as a plug, effectively blocking the influx of Ca²⁺ ions into the presynaptic terminal. This prevention of calcium entry subsequently inhibits the release of neurotransmitters, leading to the observed physiological effects.
The binding of omega-conotoxins to their target channels is characterized by high affinity and complex kinetics. The binding can be variable, often exhibiting slow dissociation rates. nih.gov This slow "off-rate" results in a poorly reversible or, in some cases, nearly irreversible blockade of the channel, leading to long-term inhibition of its function. nih.gov For example, the related ω-conotoxin GVIA forms an extremely stable complex with its receptor, with minimal displacement observed even after extended periods. researchgate.net This characteristic of slow dissociation and persistent blockade is a hallmark of the omega-conotoxin family's interaction with voltage-gated calcium channels.
Receptor Binding Characteristics
The high-affinity and selective binding of ω-conotoxin SVIB is determined by specific structural features of both the toxin and the channel. The binding site for omega-conotoxins is distinct from those of other classes of calcium channel blockers, such as dihydropyridines and verapamil. researchgate.net
Research suggests that the toxin's binding site is functionally linked to the Ca²⁺-binding site located within the channel's pore. nih.gov The interaction is governed by the specific three-dimensional structure of the peptide, which is stabilized by a framework of disulfide bonds. nih.gov Specific amino acid residues on the surface of the conotoxin are critical for its binding affinity and selectivity. For the omega-conotoxin class, residues within a key "binding loop" have been identified as essential for the interaction with the channel receptor. nih.gov
High-Affinity Binding Sites in Neural Membranes
This compound targets and binds with high affinity to specific subtypes of high-voltage activated (HVA) calcium channels located in the presynaptic nerve terminals of neural membranes. nih.gov Research has identified its principal molecular targets as the CaV2.1 (P/Q-type) and CaV2.2 (N-type) voltage-gated calcium channels. mdpi.com These channels are integral membrane proteins that mediate the influx of calcium ions into the neuron upon membrane depolarization, a critical step in synaptic transmission. nih.govmdpi.com The toxin is understood to physically occlude the channel pore, thereby preventing the passage of calcium ions. nih.gov
Differentiation from Binding Sites of Other Omega-Conotoxins (e.g., GVIA, MVIIA)
The binding profile of this compound is distinct from that of other well-characterized omega-conotoxins, such as GVIA (from Conus geographus) and MVIIA (from Conus magus). While all three toxins belong to the same family and target presynaptic VGCCs, they exhibit different selectivity for the channel subtypes. mdpi.comnih.gov
Omega-conotoxin GVIA and MVIIA are known for their high selectivity and potent inhibition of the N-type (CaV2.2) calcium channel. nih.govuniprot.org In contrast, this compound demonstrates a broader inhibitory profile, acting on both N-type (CaV2.2) and P/Q-type (CaV2.1) calcium channels. mdpi.comnih.govmdpi.com This difference in channel subtype selectivity indicates that this compound recognizes different binding affinity sites compared to the highly selective N-type antagonists GVIA and MVIIA. mdpi.com The P/Q-type channels, targeted by SVIB, play a significant physiological role in regulating transmitter release at neuromuscular junctions. nih.gov
Table 1: Comparison of Voltage-Gated Calcium Channel Selectivity
| Toxin | Primary Target(s) | Selectivity Profile |
|---|---|---|
| This compound | CaV2.1 (P/Q-type) and CaV2.2 (N-type) | Non-selective (N- and P/Q-type) |
| Omega-conotoxin GVIA | CaV2.2 (N-type) | Highly selective for N-type |
| Omega-conotoxin MVIIA | CaV2.2 (N-type) | Highly selective for N-type |
Electrophysiological Characterization
The interaction of this compound with its target channels leads to distinct and measurable effects on the electrical properties of neurons and the process of neurotransmission.
Inhibition of Depolarization-Activated Currents in Neuronal Models
In neuronal models, this compound effectively inhibits depolarization-activated calcium currents. mdpi.comnih.gov Specifically, its blockade of N-type and P/Q-type VGCCs prevents the influx of Ca²⁺ that normally occurs when the neuronal membrane is depolarized by an action potential. nih.gov Electrophysiological studies on rat dorsal root ganglion (DRG) neurons using the related toxin omega-conotoxin CVIB, which also targets N- and P/Q-type channels, demonstrated a significant inhibition of whole-cell VGCC currents activated by depolarization. nih.gov The block of these specific high-voltage activated channels by SVIB directly reduces the total calcium current measured in neuronal preparations. mdpi.com
Effects on Neurotransmitter Release in Presynaptic Terminals
The blockade of CaV2.1 and CaV2.2 channels by this compound has a direct and profound impact on synaptic transmission. The influx of calcium through these channels into the presynaptic terminal is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. nih.govmdpi.com
By inhibiting this essential calcium entry, this compound effectively uncouples neuronal depolarization from neurotransmitter release. nih.govmdpi.com This leads to a potent inhibition of synaptic transmission at terminals where N-type and P/Q-type channels are the dominant mediators of calcium influx for vesicle release. mdpi.comnih.gov The ability of SVIB to target P/Q-type channels is particularly significant, as these channels are critically involved in the regulation of transmitter release at locations such as the neuromuscular junction. nih.gov
Biological Activity and Physiological Effects in Pre Clinical Models
Effects on Neuronal Excitability in In Vitro Systems
Studies involving omega-conotoxin SVIB in in vitro systems have focused on its ability to interact with and block specific types of voltage-gated calcium channels. This compound has been shown to block both P/Q-type (CaV2.1) and N-type (CaV2.2) calcium channels mdpi.comumass.eduresearchgate.net. The binding of omega-conotoxins to these channels, often at or near the outer vestibule of the pore, prevents calcium influx into neurons mdpi.comsemanticscholar.orguq.edu.au. This blockade of calcium entry directly impacts neuronal excitability, as calcium influx through CaV channels is a key step in initiating various neuronal processes, including the activation of calcium-dependent potassium channels that influence repolarization and hyperpolarization mdpi.com. Binding competition experiments with rat brain synaptosomal membranes have indicated that the high-affinity binding site for this compound is distinct from the high-affinity sites for omega-conotoxin GVIA or MVIIA nih.gov.
Impact on Synaptic Transmission
The primary mechanism by which omega-conotoxins, including SVIB, influence synaptic transmission is through the inhibition of presynaptic voltage-gated calcium channels mdpi.comresearchgate.netresearchgate.netscispace.comfrontiersin.org. Calcium influx through these channels at the presynaptic nerve terminal is essential for triggering the release of neurotransmitters mdpi.com. By blocking CaV2.1 and CaV2.2 channels, this compound interferes with this process, thereby impacting synaptic transmission mdpi.comumass.eduresearchgate.net. While many omega-conotoxins are known for their potent and selective antagonism of N-type voltage-gated calcium channels, SVIB is noted for blocking both P/Q type and N-type channels mdpi.comumass.eduresearchgate.net. The P/Q-type calcium current plays a significant role in regulating transmitter release, including at neuromuscular junctions semanticscholar.org. Studies on excitatory synaptic transmission in rat spinal cord slices have shown that inhibition by certain omega-conotoxins can be reversible researchgate.net.
Studies in Animal Models (non-human, non-clinical focus)
Pre-clinical studies in animal models have provided insights into the physiological effects of this compound in vivo.
In rodent models, this compound has demonstrated notable physiological effects. It has been reported to be lethal to mice following intracerebral injection nih.gov. Specific studies have indicated that intracranial injection of this compound can induce respiratory distress in mice at concentrations of 70 pmol/g and is lethal at approximately 300 pmol/g mdpi.comumass.edu. Intrathecal administration of this compound in mice has been shown to significantly shorten the licking time during the late phase of a formalin test, suggesting an effect on nociceptive processing nih.gov.
Comparative Pharmacology Within the Omega Conotoxin Family
Sequence and Structural Homology with Other Omega-Conotoxins (e.g., MVIIA, GVIA, CVID)
Omega-conotoxins are typically small peptides ranging from 13 to 30 amino acids in length, characterized by a conserved cysteine framework forming three disulfide bonds mdpi.comumass.edu. This framework results in a common structural motif known as an inhibitory cysteine knot mdpi.comumass.edu. Despite this shared structural pattern, there are notable differences in the amino acid sequences among different omega-conotoxins mdpi.comnih.gov.
The three-dimensional structures of several omega-conotoxins, including SVIB (PDB ID: 1MVJ), GVIA (PDB ID: 2CCO), and MVIIA (PDB ID: 1MVI), have been resolved using techniques like NMR spectroscopy mdpi.comumass.edu. These studies reveal that despite sequence differences, omega-conotoxins can form a consensus structure proteopedia.orgnih.gov. However, minor structural differences, such as orientational differences between key loops, are observed between peptides like SVIB and MVIIA proteopedia.orgnih.gov.
Here is a table showing the sequences of SVIB, MVIIA, GVIA, and CVID:
| Conotoxin | Sequence | Source |
| SVIB | CKLKGQSCRKTSYDCCSGSCGRSGKC-NH2 | Conus striatus |
| MVIIA | CKGKGAKCSRLMYDCCTGSCGRSGKC-NH2 | Conus magus |
| GVIA | CKSOGSSCSOTSYNCCRSCNOYTKRCY | Conus geographus |
| CVID | CKSKGAKCSKLMYDCCSGSCSGTVGRC | Conus catus |
*Note: O represents hydroxyproline, and * represents amidated C-terminus. nih.govresearchgate.net
Differences in CaV Channel Subtype Selectivity and Potency
Omega-conotoxins are known for their ability to block voltage-gated calcium channels, but their selectivity and potency vary significantly among different subtypes of these channels mdpi.comumass.edu. CaV channels are classified into different types, including N-type (CaV2.2), P/Q-type (CaV2.1), L-type, R-type, and T-type mdpi.comumass.edu.
Omega-conotoxin SVIB has been shown to block both P/Q-type and N-type calcium channels mdpi.com. This contrasts with some other omega-conotoxins that exhibit higher selectivity for a single subtype mdpi.comumass.edu. For instance, MVIIA and GVIA are primarily selective blockers of N-type (CaV2.2) calcium channels tocris.comsigmaaldrich.commdpi.com. CVID is also a highly selective inhibitor of N-type CaV channels, showing high potency and significantly lower potency at P/Q-type channels umass.edumdpi.comscispace.com.
Binding competition experiments have indicated that the high-affinity binding site for this compound in rat brain synaptosomal membranes is distinct from the high-affinity binding sites for omega-conotoxin GVIA or MVIIA nih.gov. This suggests that despite some overlap in targeted channel types, the precise interaction sites or mechanisms may differ.
Here is a table summarizing the primary CaV channel targets for SVIB, MVIIA, GVIA, and CVID:
| Conotoxin | Primary CaV Channel Target(s) |
| SVIB | P/Q-type, N-type |
| MVIIA | N-type (CaV2.2) |
| GVIA | N-type (CaV2.2) |
| CVID | N-type (CaV2.2) |
Implications of Structural Variations for Target Specificity
The structural variations among omega-conotoxins, particularly in the non-conserved loop regions, are crucial determinants of their target specificity mdpi.comumass.edu. While the conserved cysteine knot provides a stable scaffold, the specific amino acid residues and their arrangement on the surface of the peptide, especially in the loops, dictate the interaction with different CaV channel subtypes proteopedia.orgnih.gov.
Studies comparing the structures of MVIIA (N-type selective) and SVIB (P/Q-type and N-type blocker) have highlighted minor structural differences, such as orientational differences between key loops, which may contribute to their differing specificities proteopedia.orgnih.gov. The positions of functional side-chains on the surface of the peptides are thought to confer specificity for receptor targets proteopedia.orgnih.gov.
Specific residues and domains within omega-conotoxins have been identified as being responsible for selectivity mdpi.com. For example, studies have explored the role of specific loops in influencing omega-conotoxin selectivity mdpi.comnih.gov.
Comparative Analysis of Biological Effects
The differing CaV channel selectivity and potency of omega-conotoxins translate into varied biological effects. Omega-conotoxins that block neuronal CaV channels, particularly the N-type, have been investigated for their potential as analgesics due to the role of these channels in pain transmission ontosight.aimdpi.comresearchgate.net.
This compound has been shown to induce respiratory distress and be lethal in mice upon intracranial injection at certain concentrations, suggesting potent neurotoxic effects mdpi.com. In contrast, omega-conotoxin SVIA, also from Conus striatus, was much less effective in mammals nih.gov.
Comparing the biological effects of SVIB with N-type selective conotoxins like MVIIA and GVIA reveals differences. MVIIA (Ziconotide) has been approved for the treatment of severe chronic pain, highlighting the therapeutic potential of N-type channel blockers ontosight.aimdpi.comguidetopharmacology.org. GVIA also shows analgesic activity mdpi.commdpi.com. CVID has also been investigated for its analgesic properties and may offer advantages in terms of side effects compared to MVIIA in animal models mdpi.comwikipedia.org.
While N-type selective omega-conotoxins like MVIIA, GVIA, and CVID have shown promise as potential therapeutics, omega-conotoxins selective for P/Q-type channels, such as MVIIC and SVIB, are generally not considered useful therapeutic leads due to concerns about potential lethality and side effects in mammals mdpi.comsemanticscholar.org. Intrathecal injection of this compound in mice has been shown to significantly shorten licking time in the late phase of a formalin test, indicating an antinociceptive effect nih.gov.
Here is a table summarizing some comparative biological effects:
| Conotoxin | Noted Biological Effects (in relevant studies) |
| SVIB | Induces respiratory distress and is lethal in mice upon intracranial injection; Antinociceptive effect in mouse formalin test mdpi.comnih.govnih.gov. |
| MVIIA | Analgesic (approved for severe chronic pain); Blocks release of GABA and glutamate (B1630785) at neuronal synapses ontosight.aisigmaaldrich.commdpi.comguidetopharmacology.org. |
| GVIA | Analgesic; Blocks N-type calcium channels mdpi.comtocris.commdpi.com. |
| CVID | Analgesic; Highly selective N-type channel blocker; Potential for fewer side effects compared to MVIIA in animal models mdpi.comscispace.comwikipedia.org. |
Research Methodologies and Experimental Approaches
Peptide Purification and Characterization Techniques (e.g., HPLC, Mass Spectrometry)
The study of conotoxins like SVIB necessitates their isolation and detailed characterization. High-Performance Liquid Chromatography (HPLC) is a fundamental technique employed for the purification of these peptides from crude venom extracts or synthetic preparations. mdpi.comnih.govtarosdiscovery.comresearchgate.net HPLC separates peptides based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation of highly pure conotoxin fractions. mdpi.comtarosdiscovery.com
Mass Spectrometry (MS) is crucial for the characterization of purified conotoxins. mdpi.comnih.govtarosdiscovery.comresearchgate.net MS provides precise information about the molecular weight of the peptide, which is essential for confirming its identity and purity. nih.gov Techniques such as Fast Atom Bombardment Mass Spectrometry (FAB-MS) have been used to determine the molecular weights of conotoxin derivatives. nih.gov Monitoring reaction processes during synthesis or modification of conotoxins is also commonly done using MS in conjunction with HPLC. mdpi.comtarosdiscovery.com Other techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable for determining the secondary and three-dimensional structure of conotoxins, providing insights into their structure-activity relationships. mdpi.com
Recombinant Expression and Site-Directed Mutagenesis
To facilitate the production of conotoxins and to study the impact of specific amino acid residues on their function, recombinant expression techniques are utilized. While direct recombinant expression of conotoxins can be challenging due to their small size and disulfide bonds, recombinant systems, particularly those involving the expression of target ion channels, are critical for functional studies. Systems like Xenopus laevis oocytes or mammalian cell lines are commonly used to express voltage-gated calcium channels that are targets of omega-conotoxins. uq.edu.aufrontiersin.orgresearchgate.net
Site-directed mutagenesis is a powerful molecular biology tool used to introduce specific changes into the amino acid sequence of a protein, such as an ion channel subunit or a conotoxin (in the context of recombinant production or analog design). uq.edu.auescholarship.orgbioinnovatise.comegyankosh.ac.in By altering specific residues, researchers can investigate their roles in protein folding, function, or interaction with ligands like conotoxins. bioinnovatise.com This technique allows for the systematic study of structure-function relationships, helping to identify key residues involved in the high affinity and selectivity of conotoxins for their targets. mdpi.combioinnovatise.com For instance, site-directed mutagenesis combined with electrophysiology can reveal how mutations in a calcium channel affect its block by a conotoxin. uq.edu.au
Electrophysiological Recordings (Patch-Clamp, Two-Electrode Voltage Clamp)
Electrophysiological techniques are indispensable for directly measuring the activity of ion channels and characterizing the effects of conotoxins on these channels. Patch-clamp and two-electrode voltage clamp (TEVC) are the primary methods used. researchgate.netuq.edu.aufrontiersin.orgresearchgate.netmoleculardevices.comresearchgate.netnpielectronic.com
Two-electrode voltage clamp is particularly well-suited for studying ion channels expressed in large cells like Xenopus oocytes. researchgate.netmoleculardevices.comresearchgate.netnpielectronic.com In this technique, two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to maintain the potential at a desired level (voltage clamp). moleculardevices.comresearchgate.netnpielectronic.com This allows researchers to record the ionic currents flowing through the expressed channels and observe how these currents are altered in the presence of conotoxins. researchgate.net
Patch-clamp is used for recording currents from smaller cells, such as mammalian neurons or cell lines. researchgate.net This technique involves forming a tight seal (gigaseal) between a glass microelectrode and the cell membrane, allowing for the recording of currents through single channels or the entire cell (whole-cell patch clamp). frontiersin.org Both patch-clamp and TEVC are used to determine the potency (e.g., IC50 values) and the kinetic aspects of conotoxin block on specific calcium channel subtypes. researchgate.net
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a widely used method to characterize the binding properties of ligands, such as conotoxins, to their receptors or ion channels. nih.govspringernature.comresearchgate.neteuropeanpharmaceuticalreview.comuni-regensburg.de These assays typically involve incubating a preparation containing the target receptor (e.g., cell membranes or whole cells expressing the calcium channel) with a radiolabeled version of the conotoxin or another high-affinity ligand. springernature.comeuropeanpharmaceuticalreview.com
Saturation binding experiments, using increasing concentrations of the radiolabeled ligand, can determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which reflects the affinity of the ligand for the receptor. nih.gov Competition binding assays involve using a fixed concentration of the radiolabeled ligand and increasing concentrations of an unlabeled compound (the conotoxin of interest) to determine its affinity (Ki) for the binding site. nih.gov This technique is valuable for comparing the binding affinities of different conotoxins or conotoxin analogs to various calcium channel subtypes, aiding in the understanding of their selectivity. nih.govspringernature.com
Molecular Modeling and Computational Biophysics Approaches
Molecular modeling and computational biophysics play an increasingly important role in complementing experimental studies of conotoxins and their interactions with ion channels. mdpi.comumass.edunih.govpknu.ac.krivanov-group.org These approaches use computational methods to simulate and analyze the structures and dynamics of molecules.
Techniques such as molecular dynamics (MD) simulations can provide insights into the conformational flexibility of conotoxins and how they interact with the complex structure of voltage-gated calcium channels at an atomic level. nih.govivanov-group.org Docking studies can predict the likely binding poses of conotoxins within the channel pore or to other sites on the channel protein. nih.gov These computational methods, often used in conjunction with experimental data from techniques like electrophysiology and mutagenesis, help to elucidate the molecular mechanisms underlying conotoxin potency and selectivity. mdpi.comumass.edu They can also guide the design of conotoxin analogs with improved properties. mdpi.comnih.gov
In Vitro Cellular Assays (e.g., Ca2+ flux assays)
In vitro cellular assays, such as calcium flux assays, are used to measure the functional consequences of conotoxin activity on calcium channels in a cellular context. nih.govbmglabtech.com These assays typically involve loading cells that express the target calcium channel with a fluorescent calcium indicator dye. bmglabtech.com
When the calcium channels are activated (e.g., by membrane depolarization or receptor activation), calcium ions flow into the cell, leading to an increase in intracellular calcium concentration, which is detected by the change in fluorescence of the indicator dye. bmglabtech.com Conotoxins that block calcium channels will inhibit this influx, resulting in a reduced or absent fluorescence signal. umass.edunih.govnih.gov Calcium flux assays can be used to determine the inhibitory potency (e.g., IC50 values) of conotoxins in a more physiological setting compared to some other methods. nih.gov They provide a functional readout of conotoxin activity, complementing the information obtained from binding and electrophysiological studies. umass.edunih.govnih.gov
Translational Research Potential and Scientific Applications
Omega-Conotoxin SVIB as a Pharmacological Probe for CaV Channels
This compound is widely utilized as a pharmacological probe to investigate the function and properties of voltage-gated calcium channels, specifically N-type (CaV2.2) and P/Q-type (CaV2.1) channels. mdpi.comnih.gov Its ability to block these channels allows researchers to delineate the specific roles of different CaV subtypes in various physiological processes. Studies have shown that SVIB inhibits depolarization-activated whole-cell CaV currents in dorsal root ganglion (DRG) neurons. nih.gov While SVIA primarily blocks CaV2.2, SVIB exhibits blocking activity on both P/Q-type and N-type channels. mdpi.com This differential selectivity makes SVIB a useful tool for distinguishing between the contributions of these two channel types in complex biological systems. The binding affinity of SVIB to CaV channels has been compared to other conotoxins like GVIA and MVIIA, revealing different binding sites. mdpi.com
Contributions to Understanding Neurotransmission Mechanisms
Calcium influx through voltage-gated calcium channels is a critical step in initiating neurotransmitter release at presynaptic nerve terminals. umass.edunih.gov By blocking these channels, this compound interferes with this process, thereby providing insights into the mechanisms of neurotransmission. umass.edunih.gov Specifically, omega-conotoxins prevent the entry of Ca2+ through voltage-activated CaV channels at the presynaptic terminal, disrupting the release of neurotransmitter-containing vesicles. umass.edunih.gov The main mechanism of action involves physically occluding the channel pore through tight binding. umass.edunih.gov Studies using omega-conotoxins, including those targeting N-type CaV channels like SVIB, have been instrumental in understanding the role of these channels in pain transmission pathways from afferent terminals in the spinal cord and DRG neurons. umass.edu Research in spinal cord slices has shown that omega-conotoxins can reversibly inhibit excitatory synaptic transmission between primary afferents and dorsal horn superficial lamina neurons, highlighting their utility in studying synaptic communication. nih.govresearchgate.net
Exploration as a Lead Compound for Drug Discovery (Pre-clinical focus, excluding clinical trials)
The potent and selective targeting of neuronal CaV channels by omega-conotoxins, including SVIB, has positioned them as promising lead compounds for the development of novel therapeutics, particularly for conditions involving aberrant calcium channel activity. mdpi.comnih.gov While some omega-conotoxins like MVIIA (ziconotide) have advanced to clinical use, the pre-clinical exploration of SVIB and related peptides focuses on understanding their potential and developing improved analogs. mdpi.comnih.govontosight.ai However, it is noted that omega-conotoxins selective for P/Q-type subtypes, such as SVIB, are considered less ideal drug leads for pain management compared to N-type selective ones due to potential lethality even at low doses. nih.govmdpi.com Despite this, the study of SVIB contributes to the broader understanding of conotoxin-channel interactions, which is valuable for drug design.
Development of Bioactive Mimetics and Analogs
The structural and functional characteristics of omega-conotoxins like SVIB serve as a basis for designing and synthesizing bioactive mimetics and analogs with potentially improved properties. mdpi.commdpi.com These efforts aim to create compounds that retain the desired channel selectivity and potency while potentially offering advantages such as altered pharmacokinetic profiles or reduced toxicity. Structure-activity relationship (SAR) studies on conotoxins have identified key residues involved in the interaction with protein targets and their structural arrangement, providing fundamental information for designing small bioactive mimetics. mdpi.com For example, based on the 3D structure of MVIIA and identification of key residues, bioactive mimetics have been designed to selectively block CaV2.2 channels. mdpi.com The development of peptidomimetics, including structural mimetics that mimic the local topography of the native peptide, is an active area of research in harnessing the therapeutic potential of conotoxins. mdpi.com
Q & A
Basic Research Questions
Q. How is omega-conotoxin SVIB identified and characterized in venom samples?
- Methodological Answer : Identification involves liquid chromatography (HPLC) for peptide separation, followed by mass spectrometry (MS) for molecular weight determination. Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy to resolve its disulfide-bond framework and secondary structure (e.g., triple-stranded β-sheet). Purity validation requires analytical HPLC and quantification via UV absorbance .
Q. What experimental approaches validate this compound's selectivity for P/Q-type voltage-sensitive calcium channels (VSCCs)?
- Methodological Answer : Electrophysiological assays (e.g., patch-clamp) on heterologously expressed VSCC subtypes (N, P/Q, L) in cell lines are critical. Competitive binding studies using radiolabeled ligands (e.g., ¹²⁵I-omega-conotoxin MVIIC) quantify SVIB's affinity. Cross-reactivity is minimized by testing structurally related conotoxins (e.g., MVIIA for N-type) under identical conditions .
Q. What are the minimum data requirements to confirm the identity of a newly synthesized this compound analog?
- Methodological Answer : Essential data include (1) HPLC retention time matching the native peptide, (2) high-resolution MS for molecular mass, (3) NMR resonance assignments (e.g., Hα shifts), and (4) functional validation via calcium flux assays. Purity (>95%) must be confirmed via reverse-phase HPLC, and disulfide connectivity verified through enzymatic digestion and MS/MS .
Advanced Research Questions
Q. How do structural dynamics of this compound influence its VSCC subtype specificity?
- Methodological Answer : Comparative NMR analysis of SVIB and related conotoxins (e.g., MVIIA) reveals loop orientation differences. For SVIB, the N-terminal loop (residues 1–8) and central loop (residues 13–19) exhibit distinct side-chain conformations critical for P/Q-type binding. Mutagenesis studies (e.g., Arg¹⁰ → Ala) combined with molecular dynamics simulations can pinpoint residues driving selectivity .
Q. What strategies resolve contradictions in functional data between SVIB isoforms or synthetic analogs?
- Methodological Answer : Discrepancies often arise from variations in disulfide bonding or solvent conditions. Systematic analysis includes:
- Structural Validation : Circular dichroism (CD) spectroscopy to confirm β-sheet integrity.
- Binding Assays : Use of standardized buffers (e.g., 20 mM HEPES, pH 7.4) to minimize ionic interference.
- Statistical Reconciliation : Meta-analysis of published IC₅₀ values with consideration of assay platforms (e.g., manual vs. automated patch-clamp) .
Q. How can researchers design a pharmacophore model for this compound to predict novel VSCC inhibitors?
- Methodological Answer : A pharmacophore requires:
- Structural Alignment : Overlay NMR-derived 3D structures of SVIB, MVIIA, and MVIIC to identify conserved motifs.
- Functional Mapping : Correlate residue-specific mutations (e.g., Tyr¹³) with VSCC binding affinity changes.
- Computational Docking : Use VSCC homology models (e.g., CaV2.1) to simulate SVIB-receptor interactions and validate predictions with in vitro assays .
Q. What protocols ensure reproducibility in this compound synthesis and bioactivity testing?
- Methodological Answer :
- Synthesis : Solid-phase peptide synthesis (SPPS) with Fmoc chemistry, followed by oxidative folding in redox buffers (e.g., glutathione).
- Characterization : Report NMR acquisition parameters (e.g., 600 MHz, 298 K) and deposit raw data in public repositories (e.g., Biological Magnetic Resonance Bank).
- Bioactivity : Pre-validate cell lines (e.g., HEK293 expressing CaV2.1) and include positive controls (e.g., ω-agatoxin IVA) in each experiment .
Data Analysis and Reporting
Q. How should researchers address variability in SVIB's inhibitory potency across experimental replicates?
- Methodological Answer : Apply error-source analysis:
- Technical Variability : Calibrate equipment (e.g., pipettes, voltage-clamp amplifiers) and use internal standards (e.g., fluorescent dyes for cell viability).
- Biological Variability : Normalize data to housekeeping genes/proteins and increase sample size (n ≥ 3).
- Statistical Reporting : Use coefficient of variation (CV) for potency measurements and Bayesian models to estimate confidence intervals .
Q. What criteria distinguish high-quality structural data for this compound in peer-reviewed publications?
- Methodological Answer : Acceptable data must include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
